(2-Ethoxy-4-formylphenyl)boronic acid
Description
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-2-14-9-5-7(6-11)3-4-8(9)10(12)13/h3-6,12-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGCOAJUECHWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C=O)OCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Direct Selective Functionalization:this Strategy Leverages Reaction Conditions That Are Inherently Selective for One Group.
To functionalize the aldehyde: One can perform a condensation reaction with a substituted hydrazine (B178648) or a reduction with NaBH₄. The resulting hydrazone or alcohol can then be carried forward, leaving the boronic acid available for a subsequent Suzuki coupling.
To functionalize the boronic acid: One can directly perform a Suzuki-Miyaura cross-coupling reaction. The aldehyde group will not interfere with the catalytic cycle.
Orthogonal Protecting Group Strategies:for More Complex, Multi Step Syntheses, It is Often Advantageous to Mask or Protect One Functional Group While Transformations Are Carried out on the Other.numberanalytics.comjocpr.comthis is Known As an Orthogonal Protection Strategy, Where Each Protecting Group Can Be Removed Under Specific Conditions That Do Not Affect the Other.researchgate.netthieme Connect.de
Protecting the Boronic Acid: The boronic acid can be easily protected by converting it into a boronate ester. Common protecting groups include pinacol, N-methyliminodiacetic acid (MIDA), or 1,8-diaminonaphthalene. nih.govacs.orgnih.gov These esters are stable to a wide range of reaction conditions that are used to modify the aldehyde (e.g., reduction, oxidation, Wittig reaction). The boronic acid can be regenerated later by hydrolysis under mild acidic or basic conditions. rsc.orgutoronto.ca
Protecting the Aldehyde: The aldehyde can be protected by converting it into an acetal (B89532) or ketal, typically by reacting it with a diol (like ethylene (B1197577) glycol) under acidic catalysis. Acetals are stable to basic, nucleophilic, and organometallic reagents used in many boronic acid transformations (like Suzuki coupling). The aldehyde can be deprotected later by treatment with aqueous acid.
By employing these strategies, synthetic chemists can selectively manipulate each reactive site within the (2-Ethoxy-4-formylphenyl)boronic acid molecule, unlocking its potential as a versatile building block for the construction of complex molecular architectures.
Reactivity Profiles and Transformational Chemistry of 2 Ethoxy 4 Formylphenyl Boronic Acid
Reactivity of the Boronic Acid Moiety
The boronic acid group, -B(OH)₂, is characterized by an electron-deficient boron atom, which dictates its chemical behavior. This moiety is primarily involved in transmetalation processes for carbon-carbon bond formation, acts as a Lewis acid, and can undergo dehydration to form cyclic anhydrides.
(2-Ethoxy-4-formylphenyl)boronic acid is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.orgwikipedia.org This reaction is a powerful method for forming carbon-carbon bonds. The key step involving the boronic acid is transmetalation, where the aryl group is transferred from the boron atom to the palladium catalyst. rsc.org
The generally accepted catalytic cycle involves three main steps:
Oxidative Addition: A palladium(0) catalyst reacts with an organohalide (Ar-X) to form a palladium(II) intermediate.
Transmetalation: The boronic acid, activated by a base, transfers its organic substituent (the 2-ethoxy-4-formylphenyl group) to the palladium(II) center, displacing the halide. The presence of a base, such as sodium carbonate or potassium phosphate, is crucial for converting the boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates the transfer. chembites.orgorganic-chemistry.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the palladium(0) catalyst. rsc.orgchembites.org
Due to its stability and reactivity, this compound can be coupled with a wide variety of organic halides and triflates, as detailed in the table below.
Table 1: Potential Cross-Coupling Partners for this compound
| Coupling Partner Class | Example Reagent | Resulting Structure | Reaction Name |
| Aryl Halides/Triflates | Iodobenzene | Biaryl | Suzuki-Miyaura |
| Vinyl Halides | Vinyl Bromide | Styrene derivative | Suzuki-Miyaura |
| Alkynyl Halides | Phenylacetylene | Disubstituted alkyne | Sonogashira-type |
| Acyl Halides | Benzoyl Chloride | Ketone | Suzuki-Miyaura |
| Compounds with N-H bonds | 2-Pyridone | N-Aryl compound | Chan-Lam Coupling |
The boron atom in a boronic acid has a vacant p-orbital, making it an electron acceptor and thus a Lewis acid. wikipedia.orgd-nb.info It can readily accept a pair of electrons from a Lewis base (nucleophile), causing the boron center to change from a trigonal planar sp² hybridization to a tetrahedral sp³ anionic state, known as a boronate complex. researchgate.net This interaction is typically reversible. wikipedia.org
Table 2: Complexation with Common Nucleophiles
| Nucleophile Class | Example | Interaction |
| Hydroxide Ion | OH⁻ | Forms a tetrahedral boronate complex, ArB(OH)₃⁻ |
| Alcohols/Diols | Ethylene (B1197577) Glycol | Forms a cyclic boronic ester (dioxaborolane) |
| Amines | Pyridine | Forms a Lewis acid-base adduct |
| Fluoride Ion | F⁻ | Forms a stable tetrahedral fluoroborate complex, ArB(OH)₂F⁻ |
| Carboxylates | Acetate | Forms a complex with the carboxylate oxygen |
Like other boronic acids, this compound can undergo reversible dehydration, particularly when in the solid state or in non-aqueous solvents, to form a six-membered cyclic anhydride (B1165640) known as a boroxine (B1236090). wikipedia.orgnih.gov This trimerization process involves the loss of three molecules of water from three molecules of the boronic acid. researchgate.netresearchgate.net
3 (2-Ethoxy-4-formylphenyl)B(OH)₂ ⇌ [(2-Ethoxy-4-formylphenyl)BO]₃ + 3 H₂O
This equilibrium between the monomeric boronic acid and the trimeric boroxine is dynamic. nih.govnih.gov Both forms are often present, and the boroxine itself can be the active species in certain reactions, such as the Suzuki-Miyaura coupling. nih.gov The formation of the boroxine is an entropically driven process. nih.gov For 4-formylphenylboronic acid, the dehydration to its corresponding boroxine is a known transformation. researchgate.net
Reactivity of the Formyl Moiety
The aldehyde functional group (-CHO) is a versatile reactive site characterized by an electrophilic carbonyl carbon. It readily undergoes nucleophilic additions and can be easily reduced or oxidized.
The polarized carbon-oxygen double bond of the formyl group makes the carbonyl carbon susceptible to attack by a wide range of nucleophiles. ncert.nic.inlibretexts.org This leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield the final product. youtube.com The reactivity of the aldehyde in this compound is similar to that of benzaldehyde, although it is influenced by the electronic properties of the ethoxy and boronic acid substituents. stackexchange.com
Table 3: Common Nucleophilic Addition Reactions at the Formyl Group
| Nucleophile/Reagent | Reaction Type | Product Functional Group |
| HCN / KCN | Cyanohydrin Formation | Cyanohydrin |
| R'OH (e.g., Ethanol), acid catalyst | Acetal (B89532) Formation | Acetal |
| R'NH₂ (e.g., Aniline) | Imine Formation | Imine (Schiff Base) |
| R'MgBr (e.g., Phenylmagnesium bromide) | Grignard Reaction | Secondary Alcohol |
| Phosphorus Ylides (R₃P=CR'₂) | Wittig Reaction | Alkene |
The aldehyde group exists in an intermediate oxidation state and can be readily reduced to a primary alcohol or oxidized to a carboxylic acid. These transformations are fundamental in organic synthesis and can be achieved with high selectivity using standard reagents. acs.org
Reduction to Alcohol: The formyl group can be selectively reduced to a hydroxymethyl group (-CH₂OH) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or more powerful reagents like lithium aluminum hydride (LiAlH₄). This transformation yields (2-Ethoxy-4-(hydroxymethyl)phenyl)boronic acid. Care must be taken as some reducing conditions might also affect the boronic acid moiety.
Oxidation to Carboxylic Acid: The formyl group can be oxidized to a carboxylic acid group (-COOH) using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). This reaction produces (4-borono-3-ethoxybenzoic acid). The choice of oxidant is crucial to avoid unwanted side reactions, including potential deboronation under harsh conditions.
Table 4: Reagents for Redox Transformations of the Formyl Group
| Transformation | Reagent Class | Example Reagent(s) | Product |
| Reduction | Hydride Reagents | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | (2-Ethoxy-4-(hydroxymethyl)phenyl)boronic acid |
| Oxidation | Metal-based Oxidants | Potassium permanganate (KMnO₄), Silver(I) oxide (Ag₂O) | (4-borono-3-ethoxybenzoic acid) |
Condensation Reactions with Amines, Hydrazines, and Other Nitrogen Nucleophiles
The aldehyde functionality of this compound is a primary site for reactivity, readily undergoing condensation reactions with a variety of nitrogen-based nucleophiles. The presence of the boronic acid group in the ortho position plays a critical role, significantly accelerating the rate of condensation and often stabilizing the resulting product. nih.gov
When reacting with primary amines, the compound forms iminoboronate structures. Unlike typical imines which can be unstable in aqueous environments, the iminoboronates derived from ortho-formylphenylboronic acids exhibit enhanced thermodynamic stability due to an intramolecular dative bond between the imine nitrogen and the boron atom. nih.govrsc.org This interaction effectively creates a stable five-membered ring system.
Reactions with hydrazines and related compounds, such as carbohydrazides, can lead to the formation of hydrazones, which may exist in equilibrium with more complex heterocyclic structures. rsc.org For instance, the reaction between 2-formylphenylboronic acid and hydrazines can produce 1,2-dihydro-1-hydroxy-2,3,1-benzodiazaborines (DABs), a class of boron-nitrogen heterocycles. rsc.org The formation and stability of these products can be highly dependent on the pH of the reaction medium. At acidic pH, hydrazone formation might be favored, while at a more basic pH, the cyclized diazaborine (B1195285) product can dominate. rsc.org
The judicious placement of the boronic acid ortho to the aldehyde greatly accelerates the addition-elimination chemistry of the carbonyl group. Rate constants for conjugation with various amines and α-nucleophiles have been reported to be over 10³ M⁻¹s⁻¹, which is orders of magnitude greater than other bioorthogonal reactions like the azide-alkyne click chemistry. nih.gov This accelerated reactivity is attributed to the boronic acid's ability to activate the intermediate formed during the condensation process. nih.gov
| Nitrogen Nucleophile | Primary Product Type | Key Features | Reference |
|---|---|---|---|
| Primary Amines (e.g., Lysine) | Iminoboronate | Enhanced thermodynamic stability via intramolecular N→B coordination; formation of a five-membered ring. | nih.govmarquette.edu |
| Hydrazines | Hydrazone / Benzodiazaborine (DAB) | Product structure is often pH-dependent; cyclization to a stable B-N heterocycle is common. | rsc.org |
| Carbohydrazides | Hydrazone / Heterocycle Mixture | Product composition can vary with pH in aqueous solutions, leading to reversible conjugates. | rsc.org |
| α-Amino hydrazides | Stable Tricyclic Heterocycle | Forms a stable product with two B-N bonds due to intramolecular coordination from the α-amino group. | rsc.org |
Reactivity of the Ethoxy Aromatic Moiety
Role of the Ethoxy Group in Directing Aromatic Substitutions
In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the benzene (B151609) ring govern the position of new incoming electrophiles. The this compound molecule has three substituents to consider: an ethoxy group (-OCH₂CH₃), a boronic acid group (-B(OH)₂), and a formyl group (-CHO).
The ethoxy group is classified as a strongly activating, ortho-, para-directing group. pitt.edu This is due to the lone pairs of electrons on the oxygen atom, which can be donated into the aromatic π-system through resonance (a +M effect). This effect increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgorganicchemistrytutor.com
Conversely, both the formyl group and the boronic acid group are deactivating, meta-directing groups. pitt.edumsu.edu They withdraw electron density from the aromatic ring through inductive and resonance effects, making the ring less reactive towards electrophiles.
When multiple substituents are present, the directing effect is typically controlled by the most powerfully activating group. pitt.edumsu.edu In this case, the strongly activating ethoxy group dictates the regiochemical outcome of any subsequent electrophilic aromatic substitution. Therefore, incoming electrophiles will be directed to the positions ortho and para relative to the ethoxy group. The positions on the ring are numbered as follows: C1-B(OH)₂, C2-OEt, C3-H, C4-CHO, C5-H, C6-H. The ethoxy group at C2 will direct new substituents to the C3 (ortho) and C5 (para) positions.
Stability and Reactivity under Various Reaction Conditions
The ethoxy group, as an aryl alkyl ether linkage, is generally robust and stable under a wide range of reaction conditions, particularly neutral and basic media. libretexts.org Ethers are known for their lack of reactivity towards most bases, nucleophiles, and reducing agents. researchgate.net
However, the C-O bond of the ether can be cleaved under harsh, strongly acidic conditions, typically in the presence of strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgorganic-chemistry.org The reaction proceeds via protonation of the ether oxygen, which turns the ethoxy group into a good leaving group (ethanol). A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the carbon of the ethyl group in an Sₙ2 reaction to yield ethyl halide and the corresponding phenol (B47542). libretexts.org Due to the stability of the sp²-hybridized carbon-oxygen bond of the aromatic ring, the cleavage exclusively produces the phenol and the alkyl halide, not an aryl halide and ethanol. libretexts.org Cleavage with other strong acids or Lewis acids is also possible but generally requires forcing conditions. mdma.chresearchgate.net
Chemoselectivity and Orthogonal Reactivity in Multi-functionalized Aromatic Substrates
The presence of both a boronic acid and an aldehyde group on the same aromatic scaffold allows for a high degree of chemoselectivity, where one functional group can be reacted selectively in the presence of the other. This is possible because the two groups have fundamentally different reactivity profiles.
Strategies for Selective Functionalization of Each Moiety
The differential reactivity of the aldehyde and boronic acid groups enables strategic, selective functionalization through two main approaches: direct selective reaction and protection-deprotection sequences.
Applications in Advanced Organic Synthesis and Materials Science
Catalytic Cross-Coupling Reactions Utilizing the Boronic Acid Functionality
The boronic acid group is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The reactivity of the boronic acid in (2-Ethoxy-4-formylphenyl)boronic acid is modulated by the electronic effects of the other substituents on the aromatic ring—the electron-donating ethoxy group and the electron-withdrawing formyl group.
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. wikipedia.org For this compound, this reaction provides a direct route to biaryl compounds that contain both an aldehyde and an ethoxy substituent, which are valuable intermediates in medicinal chemistry and materials science.
The general catalytic cycle involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org The electronic nature of the substituents on the phenylboronic acid can influence the rate-determining transmetalation step. The presence of both electron-donating (ethoxy) and electron-withdrawing (formyl) groups on the ring of this compound presents a nuanced electronic profile that can be fine-tuned for optimal reactivity.
Below is a table illustrating typical conditions for Suzuki-Miyaura coupling with substituted phenylboronic acids, which are applicable to this compound.
| Aryl Halide Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 1-Chloro-4-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 110 | 80-90 |
| 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 75-90 |
| Phenyl triflate | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 80 | 88-98 |
Note: The data in this table represents typical yields for Suzuki-Miyaura reactions with various substituted phenylboronic acids and are illustrative of the potential applications for this compound.
Beyond the Suzuki reaction, the boronic acid functionality can participate in other significant transition metal-catalyzed transformations.
Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, typically C-N, C-O, or C-S, by coupling a boronic acid with an amine, alcohol, or thiol. synarchive.com this compound can be used in Chan-Lam couplings to synthesize aryl amines and ethers, which are common motifs in pharmaceuticals. The reaction is often performed under mild conditions, open to the air, making it a practical synthetic method. synarchive.com For example, coupling with various anilines or phenols would yield products where the boronic acid group is replaced by a secondary amine or ether linkage, respectively, while preserving the reactive formyl group for further derivatization.
Liebeskind-Srogl Coupling: This reaction is a palladium-catalyzed cross-coupling of a thioester with a boronic acid, which proceeds under neutral conditions with the aid of a stoichiometric copper(I) carboxylate co-catalyst. researchgate.netchemsrc.com It is particularly useful for synthesizing ketones. While less common than the Suzuki coupling, the Liebeskind-Srogl reaction offers an alternative pathway for C-C bond formation, especially when substrates are sensitive to the basic conditions of other cross-coupling methods. researchgate.net this compound could be coupled with a variety of thioesters to produce diaryl or aryl-alkyl ketones. researchgate.netgoogle.com
In the synthesis of complex molecules, achieving precise control over stereochemistry and regiochemistry is paramount. A reaction is stereoselective if it preferentially forms one stereoisomer over another. It is regioselective if it favors bond formation at one position over other possible positions.
While specific examples detailing the use of this compound in highly stereoselective or regioselective reactions are not widely documented, its structure is well-suited for such applications. For instance, in couplings with substrates bearing multiple reactive sites (e.g., polyhalogenated heterocycles), the specific electronic and steric environment of the boronic acid, influenced by the ortho-ethoxy and para-formyl groups, can direct the coupling to a specific position. Furthermore, the aldehyde can be used to establish a stereocenter via asymmetric synthesis, with the resulting chiral molecule then undergoing a subsequent cross-coupling reaction at the boronic acid site.
Synthetic Utility of the Formyl Group in Constructing Complex Molecular Scaffolds
The aldehyde (formyl) group is one of the most versatile functional groups in organic chemistry, serving as an electrophilic site for a vast number of transformations, including condensations, additions, and multi-component reactions.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. The aldehyde functionality of this compound makes it an ideal candidate for several important MCRs.
Petasis Reaction (Borono-Mannich Reaction): This reaction involves an amine, a carbonyl compound (like the formyl group on the target molecule), and a boronic acid to form substituted amines. In a variation of this reaction, this compound could serve as the aldehyde component, reacting with a secondary amine and a separate vinyl or aryl boronic acid to generate highly functionalized tertiary amines. The product would notably retain the original boronic acid group from the (2-Ethoxy-4-formylphenyl) moiety, allowing for subsequent cross-coupling reactions.
Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, an isocyanide, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide. Using this compound as the aldehyde component would allow for the creation of complex, functionalized molecules in a single step, again with the potential for the boronic acid group to be used in later synthetic stages.
A patent for cancer treatment demonstrates the utility of the formyl group in this compound, where it is reacted with a hydrazone in a condensation reaction, a key step in building complex heterocyclic systems.
Annulation reactions are processes that form a new ring onto an existing molecule. The formyl group in this compound can act as a key electrophile or a precursor to other reactive groups to initiate ring-forming cascades for the synthesis of diverse heterocyclic (containing atoms other than carbon in the ring) and carbocyclic (containing only carbon in the ring) systems.
For example, the aldehyde can undergo condensation with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in reactions like the Knoevenagel condensation. The resulting product, a vinyl species, can then participate in intramolecular cyclization reactions to form heterocycles such as quinolines, coumarins, or various fused ring systems. These strategies are fundamental in building the core structures of many biologically active compounds and functional materials.
Application in the Preparation of Aldehydes and Ketones through Derivatization
While this compound itself contains an aldehyde, its boronic acid functionality can be leveraged in transition-metal-free reactions to synthesize other ketones. A notable method involves the C-H functionalization of aldehydes with boronic acids, driven by a reagent such as nitrosobenzene. ucm.es In this process, the boronic acid is activated to a boronate, and the aldehyde's C-H bond is activated as an iminium species. ucm.es This dual activation facilitates a key intramolecular migration from the boron to the carbon, forming a new carbon-carbon bond and ultimately yielding a ketone upon hydrolysis. ucm.es
The presence of the ethoxy group in this compound can influence the electronic properties of the boronic acid, potentially modulating its reactivity in such transformations. The formyl group on the molecule would likely require protection before subjecting it to these reaction conditions to avoid self-reaction or other undesired side reactions.
A general representation of this type of transformation is outlined in the table below:
| Reactant 1 | Reactant 2 | Reagent | Key Intermediate | Product Type |
| Aldehyde (R-CHO) | Boronic Acid (R'-B(OH)₂) | Nitrosobenzene | Iminium-boronate complex | Ketone (R-CO-R') |
This methodology represents a powerful, scalable, and operationally straightforward approach for ketone synthesis under mild conditions, expanding the synthetic utility of boronic acids like this compound. ucm.es
Strategic Integration into Retrosynthetic Analyses of Advanced Organic Architectures
Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. amazonaws.comslideshare.net this compound is a valuable synthon in the retrosynthesis of complex organic architectures due to its dual functionality.
In a retrosynthetic approach, the disconnection of a target molecule containing a substituted aromatic ring might lead back to this compound. For instance, a complex polymer or a covalent organic framework (COF) with repeating units derived from this boronic acid can be retrosynthetically disconnected at the points of bond formation involving the formyl and boronic acid groups.
The key disconnections would correspond to reliable forward reactions:
Imine or Azine bond formation: A C=N bond in the target structure can be disconnected to an aldehyde (from the formyl group of the boronic acid) and an amine.
Boroxine (B1236090) or Boronate ester formation: A boroxine or boronate ester linkage in a COF can be disconnected back to the boronic acid.
A hypothetical retrosynthetic analysis of a simple polymer segment is presented below:
| Target Molecule/Intermediate | Disconnection Strategy | Precursors (Synthons) |
| Polymer with imine linkages | C=N bond disconnection | This compound and a diamine |
| Covalent Organic Framework | Boroxine/Boronate ester disconnection | This compound and a polyol |
This strategic disconnection simplifies the complex target structure into manageable and readily available building blocks, streamlining the design of an efficient synthetic route.
Emerging Applications in Polymer Chemistry and Functional Materials as a Monomer or Building Block
The unique combination of a polymerizable formyl group and a boronic acid moiety makes this compound an attractive monomer for the synthesis of advanced functional polymers. google.comnih.govnih.gov
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high stability. researchgate.net Boronic acids are key building blocks in the synthesis of COFs, where the reversible formation of boroxine or boronate ester linkages facilitates the growth of a crystalline framework. nih.govresearchgate.netnih.gov
This compound can serve as a bifunctional linker in COF synthesis. The boronic acid group can undergo self-condensation or co-condensation with polyols to form the COF backbone, while the formyl group can be utilized for post-synthetic modification or for the simultaneous formation of imine linkages in an orthogonal reaction strategy. nih.gov The presence of the ethoxy group can enhance the solubility of the monomer and influence the electronic properties and stacking interactions within the resulting COF. nih.gov
The table below summarizes the role of this compound in COF synthesis:
| Linkage Type | Reacting Groups | Resulting Framework | Potential Influence of Ethoxy Group |
| Boroxine | Self-condensation of boronic acid | 2D or 3D COF | Modulated interlayer interactions |
| Boronate Ester | Boronic acid and a diol/polyol | 2D or 3D COF | Altered pore environment and polarity |
| Imine and Boroxine (Orthogonal) | Formyl group with an amine and self-condensation of boronic acid | Multi-component COF | Enhanced processability and modified electronic properties |
Boronic acid-containing compounds have gained significant attention as fluorescent sensors, particularly for the detection of saccharides. nih.govrsc.orgresearchgate.net The principle behind this application lies in the reversible covalent interaction between the boronic acid and the cis-diol moieties of sugars, which alters the electronic properties of the fluorophore and leads to a change in its fluorescence. nih.gov
This compound is a suitable precursor for such fluorescent probes. The formyl group can be used as a handle to construct a larger conjugated system, which forms the core of the fluorophore. The boronic acid group serves as the recognition site for the analyte (e.g., glucose). The ethoxy group, being electron-donating, can modulate the photophysical properties of the fluorescent probe, such as its emission wavelength and quantum yield.
The general design of a fluorescent sensor based on this boronic acid is as follows:
| Component | Function | Derived from this compound |
| Fluorophore | Emits light upon excitation | The aromatic ring and conjugated system built from the formyl group |
| Recognition Site | Binds to the analyte | The boronic acid group |
| Modulating Group | Fine-tunes the photophysical properties | The ethoxy group |
The synthesis of such probes often involves the condensation of the formyl group with an appropriate amine or other nucleophile to extend the π-system and create the fluorescent core.
Computational and Mechanistic Investigations of 2 Ethoxy 4 Formylphenyl Boronic Acid Chemistry
Theoretical Studies of Reaction Mechanisms for Key Transformations
Theoretical studies, employing methods such as Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms. However, specific computational investigations into the key transformations of (2-Ethoxy-4-formylphenyl)boronic acid have not been reported.
Without specific studies, one can only hypothesize the nature of transition states and intermediates based on general knowledge of boronic acid chemistry. For instance, in a Suzuki-Miyaura coupling, the transmetalation step is often rate-determining. Computational modeling of this step for this compound would involve calculating the energy barriers for the formation of the key intermediates with a palladium catalyst. The geometry and electronic structure of the transition states would be influenced by the ethoxy and formyl substituents. No specific computational data for this compound is currently available.
Predicting the reactivity and selectivity of this compound in new chemical transformations would require dedicated computational studies. Such studies would model the potential reaction pathways, calculate activation energies, and predict the most likely products. For example, the formyl group could participate in reactions itself, or direct the reactivity of the boronic acid group. However, no predictive studies focusing on this particular molecule have been published.
Kinetic Studies and Mechanistic Insights into Catalyzed Reactions
Kinetic studies are crucial for understanding reaction mechanisms by providing experimental data on reaction rates, orders, and activation parameters. There are no published kinetic studies specifically examining catalyzed reactions involving this compound. Such studies would be invaluable for understanding how the substituents affect the reaction rates and for optimizing reaction conditions.
A hypothetical kinetic study of a Suzuki-Miyaura reaction with this boronic acid could involve varying the concentrations of the reactants and catalyst to determine the rate law. The data could then be used to support or refute a proposed mechanism.
Hypothetical Kinetic Data for a Catalyzed Reaction
| Experiment | Initial [this compound] (M) | Initial [Aryl Halide] (M) | Initial [Catalyst] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1 | Data Not Available |
| 2 | 0.2 | 0.1 | 1 | Data Not Available |
| 3 | 0.1 | 0.2 | 1 | Data Not Available |
| 4 | 0.1 | 0.1 | 2 | Data Not Available |
This table is for illustrative purposes only, as no experimental data has been found.
Future Perspectives and Research Trajectories in the Chemistry of 2 Ethoxy 4 Formylphenyl Boronic Acid
Development of Sustainable and Greener Synthetic Methodologies
Future research will increasingly focus on developing environmentally benign and efficient methods for the synthesis and functionalization of (2-Ethoxy-4-formylphenyl)boronic acid and its derivatives. Key areas of exploration include biocatalysis and continuous flow chemistry.
Biocatalytic Approaches to Functionalization
The integration of enzymatic methods into the synthesis and modification of functionalized phenylboronic acids represents a significant frontier in green chemistry. While research directly involving this compound is nascent, the broader field of biocatalysis offers promising directions.
Future investigations could explore the use of enzymes for stereoselective transformations of the functional groups present in this molecule. For instance, lipases have demonstrated high enantioselectivity in the kinetic resolution of chiral alcohols containing boronic acid groups. nih.govacs.org This suggests that if the formyl group of this compound were reduced to a secondary alcohol, lipases could be employed for its enantioselective acylation, providing access to chiral building blocks.
Furthermore, transaminases or engineered protoglobin nitrene transferases could be investigated for the conversion of the formyl group into an amino group. nih.gov Engineered enzymes have successfully aminated a variety of aryl boronic acids using hydroxylamine (B1172632) as the nitrogen source, a process that operates under mild, ambient conditions and generates water and boric acid as the only byproducts. nih.gov The development of biocatalysts capable of selectively transforming the formyl group in the presence of the boronic acid and ethoxy functionalities would provide a sustainable route to novel amine derivatives.
The table below outlines potential biocatalytic transformations for the functionalization of this compound.
| Enzyme Class | Potential Transformation on this compound | Potential Product |
| Oxidoreductases (e.g., Alcohol Dehydrogenases) | Reduction of the formyl group | (2-Ethoxy-4-(hydroxymethyl)phenyl)boronic acid |
| Lipases | Enantioselective acylation of the corresponding alcohol | Chiral esters of (2-Ethoxy-4-(hydroxymethyl)phenyl)boronic acid |
| Transaminases | Reductive amination of the formyl group | (4-(Aminomethyl)-2-ethoxyphenyl)boronic acid |
| Engineered Heme Enzymes | Direct amination of the C-B bond | 2-Ethoxy-4-formylaniline |
These biocatalytic approaches offer the potential for high selectivity, reduced waste, and milder reaction conditions compared to traditional chemical methods.
Flow Chemistry and Continuous Processing Applications
The adoption of flow chemistry for the synthesis and application of this compound is a promising avenue for improving efficiency, safety, and scalability. Continuous flow processes offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities.
The synthesis of arylboronic acids, which often involves organolithium intermediates, can be hazardous on a large scale in batch processes. Continuous flow setups have been shown to mitigate these risks, enabling the rapid and safe synthesis of boronic acids with high throughput. nsf.govresearchgate.net Applying this technology to the synthesis of this compound could streamline its production.
Furthermore, this compound is an ideal candidate for use in continuous flow Suzuki-Miyaura coupling reactions. rsc.org Heterogeneous palladium catalysts packed into columns can be used in flow reactors, allowing for the continuous production of biaryl compounds. recercat.cat This approach simplifies product purification, as the catalyst is retained within the reactor, and allows for catalyst recycling. The integration of sequential reaction steps, such as a Suzuki-Miyaura coupling followed by another transformation of the formyl group, into a single continuous flow process is a particularly attractive prospect for efficient molecule construction.
Exploration of Novel Catalytic Transformations and Methodologies
While this compound is a well-established partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, its full catalytic potential remains to be explored. acs.org Future research will likely uncover novel transformations that leverage the unique electronic and steric properties conferred by the ethoxy and formyl substituents.
The development of new catalytic systems involving metals other than palladium, such as copper and gold , could unlock new reactivity. Copper-catalyzed cross-coupling reactions, for instance, are gaining prominence for the formation of C-N and C-O bonds with arylboronic acids. nih.govnih.govresearchgate.net Investigating the behavior of this compound in such reactions could lead to efficient syntheses of novel ethers and amines.
Gold catalysts, known for their unique reactivity with π-systems, have been shown to catalyze the protodeboronation of arylboronic acids under mild conditions. acs.org Exploring the interaction of gold catalysts with the electron-rich aromatic ring and the formyl group of this compound could lead to unforeseen catalytic cycles and synthetic applications. nih.govchemrxiv.org
The formyl group itself can participate in catalytic reactions. For example, tandem reactions involving an initial transformation at the boronic acid moiety followed by a subsequent reaction at the aldehyde could lead to the rapid construction of complex molecular scaffolds. liberty.edu The development of enantioselective conjugate additions of this compound to electron-deficient alkenes, followed by intramolecular trapping by the formyl group, is another area ripe for exploration. core.ac.uk
Integration into Automated and High-Throughput Synthesis Platforms
The increasing demand for large libraries of novel compounds for drug discovery and materials science necessitates the use of automated and high-throughput synthesis platforms. This compound, as a bifunctional building block, is well-suited for integration into such workflows.
Automated synthesis platforms can perform reactions, workup, and purification with minimal human intervention, significantly accelerating the pace of research. recercat.cat The use of this compound in automated Suzuki-Miyaura couplings, for example, would allow for the rapid generation of a diverse array of biaryl aldehydes. These aldehydes can then be further diversified in a high-throughput manner through reactions such as reductive amination, Wittig reactions, or condensations.
High-throughput screening (HTS) techniques can be employed to rapidly identify optimal catalysts and reaction conditions for transformations involving this compound. gist.ac.kr Fluorescence-based assays, for example, can be used to quickly evaluate the activity of a large number of catalysts for a particular reaction. mpg.de This approach would accelerate the discovery of new and improved catalytic methods for the functionalization of this versatile building block.
Discovery of Unforeseen Reactivity Patterns and Synthetic Utilities
The specific arrangement of the ortho-ethoxy and para-formyl groups on the phenylboronic acid core can give rise to unique and potentially unforeseen reactivity. The ortho-ethoxy group can exert steric and electronic effects that may influence the reactivity of the adjacent boronic acid moiety. For instance, it could modulate the rate of transmetalation in cross-coupling reactions or influence the regioselectivity of other transformations. nih.gov
The reactivity of 2-formylphenylboronic acid, a close analogue, has been shown to be complex, with the potential for intramolecular interactions and the formation of cyclic structures. researchgate.net Similar phenomena could be anticipated for this compound, where the interplay between the formyl, ethoxy, and boronic acid groups could lead to novel tandem or cascade reactions. For example, under certain conditions, an intramolecular reaction between the formyl group and the boronic acid, possibly facilitated by the ethoxy group, could lead to the formation of novel heterocyclic systems. Accelerated click reactions have been observed with 2-formylphenylboronic acid in microdroplets, suggesting that non-conventional reaction conditions could unveil unique reactivity for its analogues. rsc.org
Potential as a Precursor for Advanced Functional Materials and Devices
The functional groups of this compound make it an excellent precursor for the synthesis of advanced functional materials and devices. The boronic acid moiety is known for its ability to reversibly bind with diols, a property that has been extensively utilized in the development of sensors for saccharides and other biologically important molecules. nih.govnih.govmdpi.comarizona.edu
The formyl group provides a convenient handle for further functionalization, allowing for the incorporation of this boronic acid into larger molecular architectures such as polymers, nanoparticles, or metal-organic frameworks (MOFs). For example, condensation of the formyl group with appropriate amines could lead to the formation of Schiff base ligands, which can then be used to construct fluorescent sensors or catalysts.
The combination of the boronic acid's sensing capability and the formyl group's reactivity opens up possibilities for creating multifunctional materials. For instance, this compound could be incorporated into a polymer backbone to create a material that can both detect glucose (via the boronic acid) and release a therapeutic agent (tethered via the formyl group) in response. Phenylboronic acid-functionalized gold nanoparticles have already shown promise for the sensitive detection of bacteria. rsc.org
Furthermore, boronic acid-containing compounds are being explored for their potential in organic electronic devices. The electron-withdrawing nature of the boronic acid and formyl groups, combined with the electron-donating ethoxy group, could impart interesting photophysical and electronic properties to materials derived from this precursor.
The table below summarizes the potential applications of this compound as a precursor for advanced materials.
| Material Type | Potential Application | Role of this compound |
| Fluorescent Sensors | Detection of saccharides, fluoride, etc. | Boronic acid as the recognition element; formyl group for attachment of fluorophores. |
| Drug Delivery Systems | Stimuli-responsive release of therapeutics | Boronic acid for glucose sensing; formyl group for drug conjugation. |
| Functional Polymers | Smart materials, separation membranes | Incorporation into the polymer backbone to impart specific functionalities. |
| Metal-Organic Frameworks (MOFs) | Catalysis, gas storage, sensing | As a functionalized linker to create porous materials with tailored properties. |
| Organic Electronics | Components of OLEDs, OFETs, etc. | Precursor to molecules with tailored electronic and photophysical properties. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
